2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
This compound is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a thiophen-2-yl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and a 2-hydroxyethylamino-functionalized ethanone moiety at position 1. Its molecular structure suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents, though specific biological data remain unpublished. Crystallographic analysis via tools like SHELXL and Mercury () would elucidate its conformational preferences and intermolecular interactions, critical for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-4-6-14(7-5-13)15-11-16(17-3-2-10-24-17)21(20-15)18(23)12-19-8-9-22/h2-7,10,16,19,22H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLRNUNKVSWXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A bipyrazole core
- A thiophene ring
- A hydroxyethylamino group
This unique combination allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives in antiviral applications. For instance:
- In vitro studies demonstrated that pyrazole compounds can inhibit the replication of various viruses, including HIV and influenza .
- Specific derivatives exhibited significant activity against the vaccinia virus and respiratory syncytial virus at concentrations ranging from 4 to 20 μg/mL .
Antibacterial Activity
Research indicates that pyrazole derivatives possess antibacterial properties:
- A study evaluated several substituted pyrazoles for their effectiveness against bacterial strains, revealing promising results against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated:
- Pyrazole derivatives have shown efficacy in reducing inflammation in various models, outperforming standard anti-inflammatory drugs like diclofenac .
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Chen & Schneller (2024) | 5′-deoxypyrazofurin hybrids | Antiviral | Significant reduction in HIV replication in infected cells |
| Ouyang et al. (2024) | Pyrazolaldoxime derivatives | Antiviral | Effective against TMV with a notable selectivity index |
| Manvar et al. (2024) | Pyrazolecarboxamide hybrids | HCV Inhibitors | 82% reduction in RNA colony at 7 μM concentration |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The presence of functional groups allows interaction with specific enzymes or receptors.
- Molecular Interactions : The thiophene ring facilitates π–π stacking interactions with nucleic acids or proteins, while the hydroxyethyl group enhances hydrogen bonding capabilities.
Research Findings
Recent literature emphasizes the ongoing exploration of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 4,5-dihydro-1H-pyrazole derivatives. Key analogues include:
Table 1: Comparative Analysis of Pyrazoline Derivatives
Key Differences and Implications
Substituent Effects on Solubility: The p-tolyl group in the target compound increases lipophilicity compared to the 4-hydroxyphenyl group in its analogue (), which introduces polarity via the phenolic –OH. This difference may impact membrane permeability in biological systems.
Electronic and Steric Influences: Thiophen-2-yl vs. phenyl: Thiophene’s electron-rich aromatic system enhances π-π stacking interactions, possibly increasing binding affinity in enzyme active sites. Hydroxyethylamino vs. piperidinyl: The flexible hydroxyethyl chain may allow better conformational adaptation in target binding pockets compared to the rigid piperidine ring.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where 1,3-dipolar cycloaddition of chalcones with hydrazines yields the pyrazoline core. Substitution with hydroxyethylamino groups may require post-synthetic modifications, such as nucleophilic acyl substitutions, adding complexity relative to ’s ester/cyano derivatives.
Research Findings and Gaps
- Biological Activity : While ’s analogues exhibit antimicrobial activity (IC50: 2–10 μM), the target compound’s bioactivity remains untested. Computational docking studies (using tools referenced in ) could predict its affinity for kinase targets like EGFR or CDK2.
- Crystallographic Data: No experimental crystal structure exists for the target compound. Comparative analysis with ’s structurally resolved analogue (CSD ID: MFCD08141587) would reveal packing differences influenced by substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
